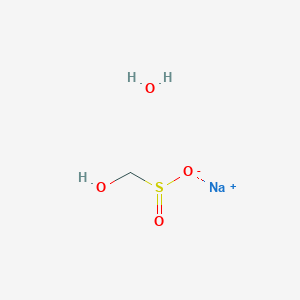

Sodium hydroxymethanesulfinate hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium hydroxymethanesulfinate hydrate, also known as sodium formaldehydesulfoxylate, is a versatile chemical compound with the molecular formula CH3NaO3S · 2H2O. It is commonly used in various fields due to its reducing properties and stability in alkaline environments. This compound is highly soluble in water, forming a clear, colorless solution .

準備方法

Synthetic Routes and Reaction Conditions: Sodium hydroxymethanesulfinate hydrate can be synthesized from sodium dithionite and formaldehyde in water. The reaction proceeds as follows: [ \text{Na}_2\text{S}_2\text{O}_4 + 2 \text{CH}_2\text{O} + \text{H}_2\text{O} \rightarrow \text{HO-CH}_2\text{SO}_3\text{Na} + \text{HO-CH}_2\text{SO}_2\text{Na} ] This reaction is quantitative, meaning it proceeds to completion, making it easier to handle and less sensitive to oxygen .

Industrial Production Methods: In industrial settings, this compound is produced by reacting sodium dithionite with formaldehyde under controlled conditions. The reaction mixture is then purified and crystallized to obtain the dihydrate form .

Types of Reactions:

Debromination: It is used for the debromination of vicinal dibromoalkanes.

Reductive Dehalogenation: It facilitates the reductive dehalogenation of aldehydes and ketones.

Common Reagents and Conditions:

Reagents: this compound itself is the primary reagent.

Conditions: The reactions typically occur in aqueous solutions, often under mild conditions to prevent decomposition.

Major Products:

Alcohols: From the reduction of carbonyl compounds.

Sulfones and Sultines: From reactions involving the SO2-2 anion source.

科学的研究の応用

Textile Industry

Sodium hydroxymethanesulfinate is primarily used in the textile industry as a reducing agent for vat dyeing . This process allows for the reduction of dyes to their soluble forms, facilitating easier application to fabrics. Additionally, it serves as an industrial bleaching agent for textiles and molasses, improving the brightness and color of materials.

| Application | Description |

|---|---|

| Vat Dyeing | Reduces dyes to soluble forms for application |

| Bleaching | Enhances brightness in textiles and molasses |

Pharmaceutical Industry

In pharmaceuticals, sodium hydroxymethanesulfinate functions as an antioxidant and a reducing agent in various formulations. It is utilized in the production of injection products at concentrations up to 0.1% w/v , contributing to the stability and efficacy of medications.

| Application | Description |

|---|---|

| Antioxidant | Prevents oxidation in pharmaceutical formulations |

| Injection Products | Used at low concentrations for stability |

Environmental Applications

This compound is also employed as a water conditioner in aquaria, where it effectively reduces chlorine and chloramine levels, making water safer for aquatic life. The reaction with ammonia produces the harmless aminomethylsulfinate ion.

| Application | Description |

|---|---|

| Water Conditioning | Reduces harmful chemicals in aquarium water |

Chemical Synthesis and Reactions

Sodium hydroxymethanesulfinate can be synthesized from sodium dithionite and formaldehyde. The reaction is notable for its efficiency and stability:

This synthesis pathway is advantageous due to the compound's shelf stability compared to its precursors, which are more sensitive to oxidation.

Case Study 1: Textile Industry Efficiency

A study conducted by the American Chemical Society highlighted the effectiveness of sodium hydroxymethanesulfinate in improving dye uptake in cotton fabrics. The results indicated a significant increase in color yield compared to traditional methods using sodium hydrosulfite.

Case Study 2: Pharmaceutical Stability

Research published in Pharmaceutical Development and Technology demonstrated that formulations containing sodium hydroxymethanesulfinate exhibited enhanced stability against oxidative degradation over time, making it a valuable component in injectable drugs.

作用機序

The mechanism of action of sodium hydroxymethanesulfinate hydrate involves the transfer of a hydride ion (H-) to the target molecule. This transfer reduces the target molecule, converting carbonyl groups to hydroxyl groups, and other reducible functionalities to their corresponding reduced forms . The hydroxymethanesulfinate ion is unstable in solution and decomposes to formaldehyde and sulfite, which further participate in the reaction .

類似化合物との比較

Sodium Dithionite: Another reducing agent, but less stable and more sensitive to oxygen.

Sodium Borohydride: A stronger reducing agent, but less selective compared to sodium hydroxymethanesulfinate hydrate.

Sodium Hydrosulfite: Used in similar applications but has different stability and reactivity profiles.

Uniqueness: this compound is unique due to its stability in alkaline environments and its ability to decompose in acidic conditions to produce sulfur dioxide. This makes it particularly useful in applications where controlled reduction is required .

生物活性

Sodium hydroxymethanesulfinate hydrate, commonly known as rongalite, is a versatile chemical compound with a variety of biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : CH₃NaO₃S

- CAS Number : 149-44-0

- Molecular Weight : 118.13 g/mol

Sodium hydroxymethanesulfinate is a water-soluble compound that serves as a reducing agent in various industrial applications, including textile dyeing and polymer synthesis. Its biological relevance has gained attention due to its potential therapeutic effects.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of sodium hydroxymethanesulfinate against various pathogens. For example, it has been evaluated for its effectiveness against Helicobacter pylori, a common gastric pathogen.

- Minimum Inhibitory Concentration (MIC) : Ranges from 32 to 64 µg/mL.

- Minimum Bactericidal Concentration (MBC) : Ranges from 64 to 128 µg/mL.

These findings suggest that sodium hydroxymethanesulfinate exhibits significant antibacterial properties, particularly against drug-resistant strains of H. pylori .

The antibacterial action of sodium hydroxymethanesulfinate is attributed to several mechanisms:

- Membrane Disruption : It acts as a membrane-active agent, causing loss of membrane integrity in bacterial cells.

- Inhibition of Lipid Peroxidation : This leads to oxidative stress within the bacterial cells.

- Cytoplasmic Lysis : The compound induces lysis of the cytoplasmic content and coagulation of the cytoplasm, disrupting essential cellular functions .

Treatment for Mercury Poisoning

Historically, sodium hydroxymethanesulfinate was developed as a treatment for mercury poisoning. A method involving gastric lavage and intravenous administration demonstrated some efficacy in acute cases. Notably:

- Immediate Gastric Lavage : Administered with sodium hydroxymethanesulfinate.

- Intravenous Injection : Used for systemic detoxification.

- Colonic Irrigations : Conducted twice daily to enhance elimination of mercury.

In a study involving 20 cases treated with this method, the outcomes indicated that early intervention was crucial for improving survival rates .

Research Findings

A kinetic model has been developed to understand the decomposition of sodium hydroxymethanesulfinate in aqueous solutions at neutral pH levels. This model provides insights into its stability and reactivity under physiological conditions, which is vital for its application in biological systems .

Data Table: Biological Activity Summary

| Activity Type | Test Organism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Antibacterial | Helicobacter pylori | 32 - 64 | 64 - 128 |

| Antimicrobial (General) | Various Bacterial Strains | <4 | Not specified |

特性

IUPAC Name |

sodium;hydroxymethanesulfinate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O3S.Na.H2O/c2-1-5(3)4;;/h2H,1H2,(H,3,4);;1H2/q;+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKODLPLYXXUCHB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)S(=O)[O-].O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NaO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。